Product packaging for Dimepranol acedoben(Cat. No.:CAS No. 61990-51-0)

Dimepranol acedoben

Cat. No.: B196213
CAS No.: 61990-51-0
M. Wt: 282.34 g/mol
InChI Key: FJFQBKRMSCKTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimepranol Acedoben (CAS 61990-51-0) is a chemical compound of significant interest in pharmaceutical and immunological research. It is most widely recognized as an essential immunomodulatory component of the complex drug Inosine Pranobex, a therapeutic agent with demonstrated antiviral and immunostimulatory properties used in human medicine . Its primary research value lies in its application as a reference standard in analytical method development, method validation, and quality control during the commercial production of complex pharmaceutical compounds . Researchers utilize this compound to ensure the identity, purity, and consistency of pharmaceutical products. From a mechanistic perspective, as part of Inosine Pranobex, this compound contributes to a pleiotropic mode of action. Studies indicate it helps modulate the immune system by acting on T-cell lymphocytes, enhancing their proliferation and activity, and increasing the production of key pro-inflammatory cytokines such as IL-2 and IFN-γ . It has also been shown to boost the activity of natural killer (NK) cells and enhance neutrophil and monocyte phagocytosis . This immunomodulatory activity underpins its research relevance for studying host responses to viral infections. The documented research applications of its parent compound, Inosine Pranobex, span a wide spectrum of viral models, including herpes simplex virus (HSV), human papilloma virus (HPV), cytomegalovirus, and influenza, making this compound a compound of interest for broader virology and immunology research programs . This product is intended for research purposes only and is not for human consumption. It is the responsibility of the purchaser to verify the suitability of this product for their specific research application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O4 B196213 Dimepranol acedoben CAS No. 61990-51-0

Properties

CAS No.

61990-51-0

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium

InChI

InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3

InChI Key

FJFQBKRMSCKTSE-UHFFFAOYSA-N

SMILES

CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-]

Other CAS No.

61990-51-0

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol
4-ABDAP
N,N-dimethylaminoisopropanol-4-acetamidobenzoate

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modification Strategies for Dimepranol Acedoben Research

Synthesis of Dimepranol Acedoben and Its Precursors for Mechanistic Investigation

This compound is a well-defined complex of inosine (B1671953) and the salt of p-acetamidobenzoic acid with N,N-dimethylaminoisopropanol. The synthesis of this complex for research purposes necessitates precise control over stoichiometry and reaction conditions to ensure the integrity and purity of the final product.

Optimization of Synthetic Routes for Research-Scale Production

The synthesis of this compound for laboratory-scale research involves a two-step process. The initial step is the formation of the salt between p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol. This is typically achieved by reacting the two components in a suitable solvent, such as dehydrated alcohol. Subsequent to the salt formation, inosine is introduced to form the final complex.

For research applications, where smaller quantities of high-purity material are required, optimization of this process is crucial. Key parameters that are fine-tuned include reaction temperature, solvent choice, and purification methods. A typical laboratory-scale synthesis might involve reacting p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol at a moderately elevated temperature (e.g., 40-50°C) in ethanol to ensure complete salt formation. The resulting salt is then isolated and purified, often through recrystallization, to remove any unreacted starting materials. The final step involves the complexation of this salt with inosine in a precise molar ratio. Purification of the final this compound complex is often achieved through methods like continuous crystallization to ensure high purity.

ParameterLaboratory Scale OptimizationIndustrial Scale Consideration
Reaction Volume 1–10 L500–1,000 L
Temperature Control ±2°C±0.5°C
Purification Method Column Chromatography, RecrystallizationContinuous Crystallization
Typical Yield 65–75%85–92%

This interactive table provides a comparison of typical parameters for the synthesis of this compound at different scales.

Stereoselective Synthesis and Enantiomeric Purity Assessment in Research

The N,N-dimethylaminoisopropanol component of this compound possesses a chiral center. For research purposes, particularly for mechanistic studies, the use of enantiomerically pure forms of this precursor is of high importance. The (S)-(+)-enantiomer of 1-(dimethylamino)propan-2-ol is a key chiral building block.

Several stereoselective synthetic routes have been explored to obtain this specific enantiomer. One prominent method is the asymmetric catalytic reduction of the prochiral ketone, 1-dimethylamino-2-propanone, utilizing chiral ruthenium-phosphine complexes as catalysts. This approach allows for the direct formation of the desired enantiomer with high enantiomeric excess. Another effective strategy is the chemoenzymatic kinetic resolution of the racemic mixture of 1-(dimethylamino)propan-2-ol, which employs enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart.

The assessment of enantiomeric purity is a critical step in the research process. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used technique for separating and quantifying the enantiomers of the N,N-dimethylaminoisopropanol precursor. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, provides a powerful tool for determining the enantiomeric excess of chiral amino alcohols. This involves the in-situ formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Design Principles for Targeted Structural Modifications

The design of this compound analogs is guided by the principle of systematic structural variation. This involves making targeted modifications to either the inosine or the dimethylaminoisopropanol moiety while keeping the other components of the complex constant. The goal is to identify key structural features responsible for the desired biological activity, be it immunomodulatory or antiviral.

The inosine component of this compound offers several sites for chemical modification. Research into inosine analogs has revealed that modifications to the purine (B94841) ring and the ribose sugar can significantly impact biological activity. For instance, solid-phase synthesis techniques have been employed to create libraries of N-1 alkylated inosine derivatives . These methods allow for the efficient introduction of various alkyl groups at the N-1 position of the inosine ring, enabling a systematic exploration of the steric and electronic effects of these substitutions on the compound's immunomodulatory properties. Furthermore, modifications to the ribose portion of inosine, such as alterations at the 2' and 3' positions, are another avenue for synthesizing novel analogs with potentially enhanced or altered biological activities.

Modification SiteExample ModificationPotential Impact
N-1 of Purine Ring Alkylation (e.g., methylation, ethylation)Altered hydrogen bonding potential and electronic properties, potentially affecting receptor binding.
C-2 of Purine Ring Substitution with different functional groupsModulation of the electronic distribution of the purine ring system.
2'-Hydroxyl of Ribose Deoxygenation, fluorination, or introduction of other substituentsChanges in sugar pucker and overall conformation, which can influence binding to target enzymes or receptors.
5'-Hydroxyl of Ribose Esterification or etherificationProdrug strategies to improve bioavailability or alter pharmacokinetic properties.

This interactive table outlines potential modification sites on the inosine moiety and their hypothetical impact on the molecule's properties.

The dimethylaminoisopropanol moiety, complexed with p-acetamidobenzoic acid, is also a key target for structural modification. Studies have indicated that this salt component is a significant contributor to some of the biological effects of this compound. For example, research into the antiallergic properties of inosine pranobex found that the salt of dimethylaminopropanol and acetamidobenzoic acid was primarily responsible for the inhibition of histamine release, while the inosine moiety had a lesser role in this specific activity illinois.edu.

Modification SiteExample ModificationPotential Impact
N,N-Dimethyl Group Variation of alkyl chain length (e.g., diethyl, dipropyl)Altered lipophilicity and steric hindrance, potentially affecting membrane permeability and target interaction.
Propanol Backbone Introduction of substituents on the carbon chainChanges in the conformation and flexibility of the amino alcohol.
Hydroxyl Group Esterification or etherificationProdrug strategies or alteration of hydrogen bonding capabilities.

This interactive table highlights potential modification sites on the dimethylaminoisopropanol moiety and their possible consequences on the molecule's characteristics.

Modification of the 4-Acetamidobenzoic Acid Moiety

The 4-acetamidobenzoic acid (acedoben) component of this compound presents a versatile scaffold for chemical modification aimed at exploring structure-activity relationships and developing new analogs for research purposes. wikipedia.org Acedoben is the acetyl derivative of para-aminobenzoic acid (PABA). wikipedia.org Strategic modifications can be targeted at several positions on this moiety: the carboxylic acid group, the acetamido group, and the aromatic ring itself.

Carboxylic Acid Group: The carboxyl function is a primary site for modification. Esterification or amidation can alter the compound's polarity, solubility, and pharmacokinetic properties. For instance, creating a series of alkyl esters could investigate the impact of lipophilicity on cellular uptake. Conversion to amides, by coupling with various amines, introduces a wide range of functional groups and potential new interaction points with biological targets.

Acetamido Group: The N-acetyl group can be hydrolyzed to the corresponding amine (4-aminobenzoic acid) and subsequently re-acylated with different acyl groups. This allows for the introduction of longer carbon chains, cyclic structures, or functional groups like fluoroacetyl moieties to probe electronic and steric effects.

Aromatic Ring: Electrophilic substitution on the benzene ring, directed by the activating acetamido group and the deactivating carboxyl group, could introduce substituents such as nitro, halogen, or alkyl groups. These modifications would significantly alter the electronic landscape and shape of the molecule, potentially influencing its binding characteristics. Research has involved the design of derivatives of 4-(acetylamino)benzoic acid for modeling interactions in protein active sites. wikigenes.org

These synthetic strategies allow for the systematic exploration of the chemical space around the 4-acetamidobenzoic acid core, providing valuable tools for advanced pharmacological and mechanistic research.

Synthesis of Isotopically Labeled Analogs for Tracing and Mechanistic Elucidation

Isotopically labeled analogs of this compound are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for elucidating its mechanism of action at a molecular level. researchgate.net The introduction of a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope provides a means to trace the molecule and its metabolites within a biological system without altering its chemical properties.

Experiments have been conducted with ¹⁴C-labeled Isoprinosine (B140449) (an alternative name for the complex containing this compound) to determine its distribution and metabolism in plasma, organs, and urine. mims.com The synthesis of such labeled compounds requires careful planning to introduce the isotope at a metabolically stable position.

General Synthetic Strategies:

¹⁴C Labeling: A common strategy for introducing ¹⁴C involves using a commercially available labeled precursor. For the acedoben moiety, this could involve starting with a ¹⁴C-labeled aniline or benzoic acid derivative. For the dimepranol component, ¹⁴C-labeled isopropanol or dimethylamine could serve as starting materials.

³H (Tritium) Labeling: Tritium labeling can often be achieved with high specific activity. A common method involves the reduction of a suitable precursor with tritiated sodium borohydride or catalytic reduction of an unsaturated bond with tritium gas.

²H (Deuterium) Labeling: Deuterium can be introduced by using deuterated reagents, such as lithium aluminum deuteride for reductions, or by exchange reactions under specific conditions. researchgate.net

These labeled analogs enable quantitative analysis of tissue distribution, identification of metabolic pathways by tracking the isotopic signature in metabolites, and mechanistic studies of drug-target interactions. nih.gov

Conjugation Strategies for Cellular Delivery and Target Engagement Research

To enhance cellular uptake, target specific cell types, or enable visualization and target engagement studies, this compound can be conjugated to other molecules. The presence of a carboxylic acid on the acedoben moiety is the most common handle for conjugation.

Common Conjugation Approaches:

Amide Bond Formation: The carboxylic acid can be activated, most commonly using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activated ester readily reacts with primary amines on a carrier molecule (e.g., a cell-penetrating peptide, a fluorescent dye, or a biotin tag) to form a stable amide bond.

Ester Bond Formation: While less stable in vivo than amide bonds, ester linkages can be formed between the carboxylic acid and a hydroxyl group on a carrier molecule, often for creating prodrugs that are hydrolyzed within the cell.

These strategies can be used to attach this compound to various functional entities:

Delivery Vehicles: Conjugation to polymers or peptides to improve solubility or facilitate passage across cellular membranes.

Fluorescent Probes: Attachment of a fluorophore to visualize the compound's localization within cells using microscopy.

Affinity Tags: Linking to molecules like biotin for use in pull-down assays to identify binding partners and elucidate target engagement.

The choice of conjugation strategy and linker chemistry is critical to ensure that the biological activity of this compound is retained and that the conjugate is suitable for its intended research application.

Analytical Techniques for Confirmation of Synthesized Research Compounds (Focused on structural identity for research purposes)

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry for structural validation)

Confirmation of the structural identity of newly synthesized this compound analogs is achieved through a combination of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous determination of molecular structure in solution.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the acedoben ring, the acetyl methyl group, and the various protons of the dimepranol side chain.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the precise assembly of the molecular fragments.

Mass Spectrometry (MS): MS provides information about the mass, and thus the elemental composition, of the molecule.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can determine the molecular mass with high precision (typically <5 ppm error). This allows for the confident determination of the compound's elemental formula.

Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide structural information that confirms the connectivity of the different parts of the molecule. Mass spectrometry has been utilized in related research to study the decoding of inosine, a component of the larger Inosine Pranobex complex. researchgate.net

X-Ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides the most definitive structural evidence. It determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. A study on a drug-drug multi-component crystal of acedoben and dimepranol (in a 2:1 ratio) determined its structure with high precision. researchgate.net

Table 1: Crystallographic Data for Acedoben-Dimepranol (2:1) Crystal
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.78174(14)
b (Å)9.71395(18)
c (Å)63.5236(12)
β (°)92.4271(7)
Volume (ų)4797.53(15)
Z4
Data from a study on an acedoben-dimepranol multi-component crystal. researchgate.net

Chromatographic Purity Assessment for Biological Assays (e.g., HPLC, UHPLC)

Ensuring the purity of synthesized research compounds is critical for the validity of subsequent biological assays. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods used for purity assessment of this compound and its analogs. sciendo.comejpmr.com These techniques separate the target compound from any starting materials, byproducts, or degradation products.

The purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all observed peaks, often detected by UV absorbance. sciendo.compensoft.net Several HPLC methods have been developed for the quantitative analysis of this compound (often referred to as IAD or Inosine Pranobex in analytical literature). sciendo.compensoft.netpensoft.net

Table 2: Examples of Reported HPLC Conditions for this compound Analysis
ParameterMethod 1Method 2Method 3
Column Octadecylsilyl silica gel (RP-18) (150 mm x 4.6 mm, 5.0 µm)Octadecylsilyl silica gel (RP-18)SHARC 1 (4.6x150 mm, 5 µm)
Mobile Phase Mixture of water and methanolA: 10 volumes methanol, 90 volumes water (pH 2.5 with H₃PO₄)Gradient of Acetonitrile (ACN) and Methanol (MeOH) with 0.1% Formic Acid
Flow Rate 2.0 mL/min1.5 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 270 nm
Column Temp. 30° C25° CNot specified
Retention Time ~5.1 min (4-acetamidobenzoic acid salt)~5.1 min (4-acetamidobenzoic acid salt)Not specified
This table compiles data from multiple sources for illustrative purposes. sciendo.compensoft.netsielc.com

Structure Activity Relationship Sar and Structure Mechanism Correlation Smc Analyses of Dimepranol Acedoben

Computational Approaches to SAR/SMC Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the chemical structure of compounds and their biological activity. This methodology involves identifying molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) that can quantitatively predict a compound's efficacy or potency against a specific biological target justia.comnih.gov. By building mathematical models, QSAR aims to predict the activity of new, untested compounds, thereby guiding the design of more effective molecules.

However, a comprehensive review of the available scientific literature did not yield specific QSAR studies or detailed research findings directly focused on Dimepranol acedoben for the purpose of SAR analysis. While QSAR as a methodology is recognized and applied in drug discovery justia.comnih.govgoogleapis.com, no published quantitative models correlating the structural features of this compound with specific biological activities were identified. Consequently, no data tables or detailed research findings can be presented for this subsection.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques employed to investigate the interactions between a ligand (such as a drug molecule) and its biological target (e.g., a protein or enzyme) at an atomic level ijpsr.commpg.de. Molecular docking predicts the preferred binding orientation and affinity of a ligand to its target, while MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, including stability, conformational changes, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) ijpsr.commpg.de. These simulations are crucial for understanding the mechanism of action (SMC) and for rational drug design.

The search results indicate that this compound, as part of Inosine (B1671953) pranobex, contributes to immunomodulatory and antiviral effects, suggesting interactions with various cellular components or pathways involved in immune response and viral replication wikipedia.orgpensoft.netresearchgate.netd-nb.infomdpi.commdpi.com. Despite this, specific molecular docking or molecular dynamics simulation studies that detail the interaction of this compound with identified biological targets for SAR/SMC analysis were not found in the reviewed literature. Therefore, no data tables or detailed research findings detailing these interactions can be provided for this subsection.

Compound Names

this compound

Dimepranol (1-(dimethylamino)propan-2-ol)

Acedoben (4-acetamidobenzoic acid)

Inosine pranobex (also known as Inosine acedoben dimepranol, Isoprinosine (B140449), Methisoprinol)

Molecular and Cellular Mechanisms of Action of Dimepranol Acedoben

Impact on Gene Expression and Protein Synthesis

Proteomic Analysis of Cellular Alterations Induced by Dimepranol Acedoben

Information regarding proteomic analysis specifically investigating cellular alterations induced by this compound is not present in the provided research summaries. While general proteomic analysis techniques are discussed in the literature mdpi.comfrontiersin.orgplos.orgthermofisher.com, specific studies detailing the proteomic landscape changes following this compound treatment were not identified.

Cellular Uptake, Distribution, and Metabolism at the Research Level

Research into the cellular uptake, distribution, and metabolism of this compound presents limited specific findings within the provided summaries.

Enzymatic Biotransformation Pathways in In Vitro Cellular Systems

Specific enzymatic biotransformation pathways for this compound in in vitro cellular systems were not detailed in the provided research summaries. While general in vitro biotransformation services and methodologies are described enamine.net, and this compound is mentioned in a bacterial metabolomic context preprints.orgresearchgate.net, specific metabolic pathways within mammalian cellular systems are not elucidated.

Metabolite Identification and Their Biological Activities in Research Models

The identification of specific metabolites derived from this compound and their associated biological activities in research models are not detailed in the provided research summaries. While Inosine (B1671953), a component of IAD, is discussed in terms of its metabolism and biological roles nih.gov, the metabolic fate and activity of the acedoben and dimepranol components themselves are not elaborated upon.

Compound List:

this compound

Inosine Acedoben Dimepranol (IAD)

Inosine pranobex (IP)

Isoprinosine (B140449)

Methisoprinol

Pharmacodynamic Studies in Preclinical Biological Systems Non Human

In Vitro Immunomodulatory Effects

In vitro studies have been instrumental in elucidating the mechanisms through which Dimepranol acedoben exerts its immunomodulatory effects. These studies have demonstrated its capacity to influence the proliferation and differentiation of key immune cells, regulate the production of signaling molecules, and enhance the effector functions of phagocytes and Natural Killer (NK) cells.

This compound has been shown to positively impact the host's immune system by enhancing T-cell lymphocyte proliferation. nih.gov It stimulates the differentiation of T-lymphocytes into cytotoxic T-cells and T-helper cells. gsconlinepress.com This potentiation of lymphoproliferative responses is initiated by other triggers such as mitogens or antigens. nih.gov While the drug may promote B-lymphocyte differentiation, this effect is thought to be secondary to its influence on macrophages or T-helper cells. nih.gov Furthermore, this compound potentiates the chemotaxis of neutrophils, monocytes, and macrophages. gsconlinepress.comresearchgate.net

Table 1: Effects of this compound on Immune Cell Proliferation and Differentiation

Cell Type Effect Reference
T-lymphocytes Enhances proliferation and differentiation into cytotoxic and helper cells. nih.govgsconlinepress.com
B-lymphocytes May promote differentiation, potentially as a secondary effect. nih.gov
Neutrophils Potentiates chemotaxis. gsconlinepress.comresearchgate.net
Monocytes Potentiates chemotaxis. gsconlinepress.comresearchgate.net
Macrophages Potentiates chemotaxis. gsconlinepress.comresearchgate.net

The immunomodulatory activity of this compound extends to the regulation of cytokine and immunoglobulin production. In vitro studies have demonstrated that it increases the production of pro-inflammatory cytokines such as IL-1, IL-2, and IFN-γ. gsconlinepress.compom.go.id Specifically, it has been shown to enhance the production of Th1 cytokines like TNF-α and IFN-γ while decreasing the production of the Th2 cytokine IL-10 in human lymphocytes. researchgate.net This modulation of cytokine production, characterized by an upregulation of host-protective Th1 cells and downregulation of Th2 cells, has been observed in various experimental models. nih.gov Additionally, this compound has been found to increase the number of IgG and complement surface markers. pom.go.idopenacessjournal.com

Table 2: Regulation of Cytokine and Immunoglobulin Production by this compound

Molecule Effect Reference
IL-1 Increased production. gsconlinepress.compom.go.id
IL-2 Increased production. gsconlinepress.compom.go.id
IFN-γ Increased production. gsconlinepress.compom.go.id
TNF-α Enhanced production. researchgate.net
IL-10 Decreased production. researchgate.net
IgG Increased surface markers. pom.go.idopenacessjournal.com

This compound has been shown to potentiate the phagocytosis of neutrophils, monocytes, and macrophages. researchgate.netnih.gov This enhancement of phagocytic activity is a key component of its immunomodulatory effects, contributing to the clearance of pathogens and cellular debris. The compound also plays a role in the adaptive immune response by influencing antigen presentation. The virus is processed by antigen-presenting cells (APCs), and the key antigens are displayed on the APC surface in conjunction with major histocompatibility complex (MHC) molecules. mdpi.com

A significant aspect of this compound's immunomodulatory profile is its effect on Natural Killer (NK) cells. In vitro and in vivo studies have consistently shown that it enhances the activity and population of NK cells. nih.govresearchgate.net The compound has been reported to boost phenotypically competent NK cell numbers. researchgate.net It promotes an early and sustained increase in the NK cell component of circulating lymphocytes. nih.govnih.gov This includes an increase in both CD3-/CD56+ NK cells and CD3+/CD56+ NKT cells. nih.gov The IAD-induced NK cell populations are as replete in Granzyme A and Perforin as basal NK cells, indicating their functional competence. researchgate.netnih.gov Furthermore, this compound enhances NK cell-mediated cytotoxicity of virus-infected cells. nih.gov

Table 3: Impact of this compound on Natural Killer (NK) Cells

Parameter Effect Reference
NK Cell Numbers Increases population and numbers of circulating NK cells. nih.govresearchgate.netnih.govnih.gov
NK Cell Activity Enhances activity and cytotoxicity. nih.govresearchgate.netnih.gov
NK Cell Phenotype Boosts phenotypically competent NK cells (CD3-/CD56+, CD3+/CD56+). nih.gov
NK Cell Function Induced populations are replete in Granzyme A and Perforin. researchgate.netnih.gov

In Vitro Antiviral Activity

Beyond its immunomodulatory effects, this compound exhibits direct antiviral properties, which have been documented in various in vitro cell culture models.

This compound has demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. gsconlinepress.comwikipedia.org Its mechanism of action is distinct from many antiviral agents as it is believed to act on the host cell's ribosomes to favor the synthesis of cellular RNA over viral RNA. wikipedia.org The compound has been shown to inhibit the replication of a number of viruses, including herpes simplex virus, cytomegalovirus, adenovirus, poliovirus, and influenza A and B viruses in in vitro settings. wikipedia.org It achieves this by enhancing depressed lymphocytic mRNA protein synthesis and translational ability while inhibiting viral RNA synthesis. pom.go.id This inhibition is accomplished through the incorporation of inosine-mediated orotic acid into polyribosomes and by inhibiting the attachment of polyadenylic acid to viral messenger RNA. pom.go.id

Interference with Viral Entry, Uncoating, Genome Replication, Assembly, and Release

This compound's antiviral activity is primarily attributed to its immunomodulatory effects rather than direct action on viruses. mims.commims.com However, some studies suggest it can interfere with viral replication processes. The compound is believed to inhibit the replication of viral genetic material (RNA) once a virus has entered a host cell. viruxan.com This non-specific antiviral activity has been noted against a variety of DNA and RNA viruses. wikipedia.org

One proposed mechanism involves the modulation of host cell ribosomes. This compound may cause a steric modification of host ribosomes, leading to a preference for translating host cellular RNA over viral RNA. researchgate.net This action simultaneously supports host cell protein synthesis while hindering the production of viral components. nih.govnih.gov Specifically, it has been observed to inhibit the multiplication of adenoviruses (HAdV-2 and HAdV-5), particularly when combined with interferon-α. researchgate.net In studies with the simian rotavirus strain SA-11, this compound inhibited viral RNA synthesis at a concentration of 1 mg/mL 72 hours after infection of MA-104 cells. researchgate.net

Mechanistic Studies of Resistance Development in Viral Strains

A notable characteristic of this compound is the apparent lack of viral resistance development. The mechanisms of action are considered so general that no virus has been shown to develop resistance to them. wikipedia.org This is likely due to its primary action of enhancing the host's immune response rather than directly targeting specific viral enzymes or proteins, which are often the sites of mutations leading to drug resistance.

In Vivo Immunomodulatory Effects in Animal Models (Focus on mechanistic insights)

This compound has demonstrated significant immunomodulatory effects in various animal models, primarily by enhancing cell-mediated immunity.

Modulation of Systemic and Mucosal Immune Responses in Murine Models

In murine models, this compound has been shown to modulate both systemic and mucosal immune responses. Studies have demonstrated its ability to enhance the immune response, which is critical for combating viral infections. For instance, in a murine model of intranasal vaccination, the use of an effective adjuvant was shown to induce both systemic and mucosal immunity, highlighting the importance of stimulating these pathways for protection against pathogens. nih.govbiorxiv.orgscientificarchives.com While not directly a study on this compound, this research underscores the principles by which an immunomodulator can enhance protective immunity. In a murine model of Vibrio cholerae infection, Mucosal-Associated Invariant T (MAIT) cells, which are abundant in the intestinal mucosa, were shown to be activated and play a role in the immune response. mdpi.com This suggests that an immunomodulator like this compound could potentially influence such cell populations to enhance mucosal defense.

Effects on Immune Cell Subpopulations and Their Functional States In Vivo

This compound has been shown to have a notable impact on various immune cell subpopulations in animal models.

T-lymphocytes: The compound promotes the maturation and differentiation of T-lymphocytes and potentiates their proliferative responses when triggered by mitogens or antigens. mims.commims.com It particularly stimulates a T-helper 1 (Th1) type response, leading to increased production of pro-inflammatory cytokines like IL-2 and IFN-γ. nih.govmdpi.com

Natural Killer (NK) Cells: this compound enhances the activity and number of NK cells. nih.govresearchgate.netnih.gov

Phagocytic Cells: It potentiates the chemotaxis and phagocytosis of neutrophils, monocytes, and macrophages. mims.commims.com

In a study on broiler chicks, this compound significantly increased the total leukocyte count, including granulocytes (neutrophils, eosinophils, basophils), lymphocytes, and monocytes, compared to control chicks. bu.edu.eg Another study in Balb/c mice infected with murine gammaherpesvirus 68 (MHV-68) showed that treatment with the compound led to an increased number of leukocytes and a higher percentage of neutrophils. frontierspartnerships.orgresearchgate.net

Table 1: Effects of this compound on Immune Cell Subpopulations in Animal Models

Animal Model Immune Cell Subpopulation Observed Effect Reference
Broiler Chicks Total Leukocytes Significant Increase bu.edu.eg
Granulocytes (Neutrophils, Eosinophils, Basophils) Increased Count bu.edu.eg
Lymphocytes Increased Count bu.edu.eg
Monocytes Increased Count bu.edu.eg
Balb/c Mice (MHV-68 infected) Leukocytes Increased Number frontierspartnerships.orgresearchgate.net
Neutrophils Increased Percentage frontierspartnerships.orgresearchgate.net

Impact on Host Defense Mechanisms in Animal Models of Infection

The immunomodulatory effects of this compound translate to an enhanced host defense against viral infections in animal models. In broiler chicks challenged with a virulent infectious bronchitis virus, the group receiving a high dose of this compound along with a vaccine exhibited a 100% survival rate. bu.edu.eg This demonstrates a potentiation of the vaccine's protective effect.

In the MHV-68 infected Balb/c mice model, treatment with this compound resulted in elevated levels of virus-neutralizing antibodies and reduced virus titers in the examined organs. frontierspartnerships.orgresearchgate.net This indicates an improved ability of the host to control and clear the viral infection. Furthermore, the incidence of tumor formation, a consequence of persistent MHV-68 infection, was lower in the treated mice (7.5%) compared to the untreated group (17.5%). frontierspartnerships.orgresearchgate.net

In Vivo Antiviral Efficacy in Animal Models of Viral Challenge (Focus on mechanistic insights)

The in vivo antiviral efficacy of this compound is a direct consequence of its ability to bolster the host's immune system. Animal models of viral challenge have provided evidence of its protective effects. For example, in studies with influenza and herpes viruses, a marked increase in the survival rate of the animals was observed. nih.gov

The antiviral effect is believed to stem from the enhancement of cell-mediated immune responses. mims.com By stimulating T-lymphocyte and NK cell activity, and promoting the function of phagocytic cells, this compound helps the host mount a more effective defense against invading viruses. The increased production of pro-inflammatory cytokines, such as IFN-γ, further contributes to an antiviral state within the host. nih.gov

Table 2: In Vivo Antiviral Efficacy of this compound in Animal Models

Animal Model Viral Challenge Outcome Mechanistic Insight Reference
Broiler Chicks Infectious Bronchitis Virus 100% survival in high-dose group with vaccine Potentiation of vaccine-induced immunity bu.edu.eg
Balb/c Mice Murine Gammaherpesvirus 68 (MHV-68) Reduced virus titers, lower tumor incidence Enhanced virus-neutralizing antibody levels, increased leukocytes and neutrophils frontierspartnerships.orgresearchgate.net

Table of Compounds

Compound Name
This compound
Inosine (B1671953) pranobex
Inosine
p-acetamidobenzoic acid
N,N-dimethylamino-2-propanol
Interferon-α
Interleukin-2 (IL-2)

Reduction of Viral Load and Pathogenesis Markers in Preclinical Infection Models

This compound, also known as inosine pranobex, has demonstrated antiviral effects in various non-human preclinical models by reducing viral load and markers of pathogenesis. springermedizin.defrontierspartnerships.org Studies in avian and rodent models have provided evidence of its activity against both RNA and DNA viruses.

In a study involving broiler chicks challenged with a virulent strain of infectious bronchitis virus (IBV), treatment with this compound resulted in a significant antiviral effect, evidenced by an increased survival percentage. The group receiving a high dose of the compound along with the IB vaccine achieved a 100% survival rate, indicating effective control of the viral infection. bu.edu.eg Another study in broiler chickens investigated its effect on Newcastle disease virus (NDV). The results showed that the compound enhanced the specific immune response, leading to decreased NDV titers as measured by PCR. gsconlinepress.comresearchgate.net

Research in murine models has also substantiated these antiviral properties. In Balb/c mice persistently infected with murine gammaherpesvirus 68 (MHV-68), a model for studying human Epstein-Barr virus (EBV), a 14-day treatment with the compound led to reduced virus titers in the examined organs. frontierspartnerships.org Furthermore, in a study on mink with Aleutian mink disease virus (AMDV), treatment was associated with a reduction in the number of viral DNA copies found in the spleens and lymph nodes. researchgate.net Collectively, these studies highlight the compound's ability to inhibit viral replication and reduce key markers of disease progression across different animal species and virus types. springermedizin.de

Table 1: Effects of this compound on Viral Load and Pathogenesis in Preclinical Models Press the "play" button to interact with the data.

Correlation of Immunological Parameters with Viral Control in Animal Studies

The antiviral activity of this compound in preclinical models is closely linked to its immunomodulatory effects. frontierspartnerships.org Studies show a direct correlation between the enhancement of specific immune parameters and the successful control of viral infections.

In studies with broiler chicks, the administration of this compound led to significant changes in hematological and serological markers. Treated chicks showed a significant increase in total leukocytic count, including higher numbers of granulocytes (neutrophils, eosinophils, basophils), lymphocytes, and monocytes compared to control groups. bu.edu.eg This general stimulation of the immune system was accompanied by a significant increase in total protein and globulins in the plasma. bu.edu.eg Crucially, these immunological enhancements correlated with improved viral control; for instance, the immune response to the IB vaccine, measured by ELISA, was significantly increased, which corresponded with higher survival rates post-challenge. bu.edu.eg Similarly, in the NDV model, enhanced antibody titers, indicated by hemagglutination inhibition (HI) assays, were associated with the observed decrease in viral titers. gsconlinepress.comresearchgate.net

A study on Balb/c mice infected with MHV-68 provided more direct evidence of this correlation. frontierspartnerships.org Following treatment, researchers observed an increased number of leukocytes, a higher percentage of neutrophils, and elevated levels of virus-neutralizing antibodies. These immunological improvements were directly associated with reduced viral titers in the animals' organs. frontierspartnerships.org The study explicitly noted that the immunological parameters correlated with the viral titers, underscoring the mechanism by which the compound aids in viral control. frontierspartnerships.org However, the study also found that this positive effect was time-limited, as the immunological parameters and viral control diminished after 120-150 days, suggesting that sustained treatment might be necessary for chronic infections. frontierspartnerships.org

Table 2: Correlation of Immunological Effects with Viral Control in Animal Studies Press the "play" button to interact with the data.

Interactions of Dimepranol Acedoben with Diverse Biological Systems

Cross-Talk with Other Immunological Modulators or Host Factors

Dimepranol acedoben's immunomodulatory activity is characterized by its ability to influence both the cellular and humoral aspects of the immune system, largely through its interaction with endogenous signaling molecules and immune cells. nih.govdovepress.com

This compound demonstrates significant synergistic activity with various endogenous immunomodulators, primarily by augmenting the Th1-type immune response. rwandafda.gov.rwe-lactancia.org This is characterized by an increased production of key pro-inflammatory cytokines. nih.govnih.gov Research indicates that it enhances the secretion of Interleukin-1 (IL-1), Interleukin-2 (IL-2), and significantly increases endogenous Interferon-gamma (IFN-γ) secretion. rwandafda.gov.rwe-lactancia.org This upregulation of Th1 cytokines is coupled with a decrease in the production of the Th2 cytokine, Interleukin-4 (IL-4), in vivo, thereby skewing the immune response towards cellular immunity. rwandafda.gov.rwe-lactancia.org

The compound also potentiates the chemotaxis and phagocytosis of neutrophils, monocytes, and macrophages. rwandafda.gov.rwe-lactancia.org Furthermore, studies on the treatment of Subacute Sclerosing Panencephalitis (SSPE) have reported that the combination of intraventricular IFN-α treatment with Inosine (B1671953) Pranobex induced remission or stabilization in a significant percentage of cases, suggesting a synergistic relationship with interferons. nih.gov

Table 1: Effects of this compound on Endogenous Immunomodulators

Endogenous ModulatorObserved EffectImplication
Interleukin-1 (IL-1) Increased production rwandafda.gov.rwe-lactancia.orgEnhancement of inflammatory response
Interleukin-2 (IL-2) Enhanced production rwandafda.gov.rwdovepress.come-lactancia.orgPromotion of T-lymphocyte proliferation
Interferon-gamma (IFN-γ) Significantly increased secretion rwandafda.gov.rwe-lactancia.orgfrontiersin.orgAugmentation of Th1-mediated immunity
Interleukin-4 (IL-4) Decreased production rwandafda.gov.rwe-lactancia.orgShift away from Th2 immune response
Neutrophils, Monocytes, Macrophages Potentiated chemotaxis and phagocytosis rwandafda.gov.rwe-lactancia.orgfrontiersin.orgIncreased innate immune cell activity

A critical aspect of this compound's mechanism is its ability to influence the expression and activity of key receptors on immune cells. mdpi.comsemanticscholar.org It has been shown to modulate T-lymphocyte and natural killer (NK) cell cytotoxicity. rwandafda.gov.rwe-lactancia.org A notable finding is that exposure of target cells to Inosine Pranobex leads to an increased expression of multiple NKG2D ligands. researchgate.netnih.govbiomedres.us The NKG2D receptor is an activating receptor found on NK cells and T cells, which recognizes ligands often expressed on cells under stress, such as virally infected cells. mdpi.comnih.gov

By increasing the expression of these ligands on target cells, the compound enhances their immunogenicity, making them more "visible" and susceptible to being destroyed by NK cells and cytotoxic T-lymphocytes in an NKG2D-dependent manner. mdpi.comnih.govbiomedres.usbiomedres.us This action is considered a significant contributor to its immunomodulatory properties. semanticscholar.orgbiomedres.us Additionally, the compound has been found to upregulate the expression of the IL-2 receptor, which complements its effect of increasing IL-2 production and further promotes T-lymphocyte activation and proliferation. rwandafda.gov.rwe-lactancia.org

Table 2: Influence of this compound on Immune Cell Receptors

Receptor/LigandCell TypeEffect of this compoundFunctional Outcome
NKG2D Ligands Target cells (e.g., infected cells)Increased expression researchgate.netnih.govbiomedres.usEnhanced recognition by NK and T cells
IL-2 Receptor T-lymphocytesUpregulated expression rwandafda.gov.rwe-lactancia.orgIncreased sensitivity to IL-2, promoting proliferation
IgG & Complement Surface Markers GeneralIncreased number rwandafda.gov.rwe-lactancia.orgEnhanced humoral and complement-mediated responses

Influence on Host-Pathogen Dynamics Beyond Direct Antiviral Action

This compound impacts the interplay between the host and pathogens not just through direct antiviral properties, but more significantly by modulating the host's immune capacity to respond to and control infection. dovepress.come-lactancia.orgresearchgate.netpensoft.netprolekare.cz

Many viruses have evolved mechanisms to evade detection by the host immune system, a key strategy for establishing a successful infection. mdpi.com One such strategy involves downregulating the expression of surface molecules on infected cells that would normally signal their presence to immune effectors like NK cells. semanticscholar.org this compound directly counteracts this by inducing the expression of NKG2D ligands on infected cells. mdpi.comsemanticscholar.org This action effectively unmasks the infected cells, overriding the pathogen's evasion tactic and rendering them vulnerable to immune-mediated clearance. mdpi.comresearchgate.net

Cellular Stress Response Modulation

Research indicates that this compound can modulate cellular metabolism and stress responses. Studies have shown that the compound causes an increase in the intracellular concentrations of purine (B94841) nucleotides and intermediates of the tricarboxylic acid (TCA) cycle. mdpi.comsemanticscholar.orgbiomedres.usbiomedres.us This metabolic activation is directly linked to the induction of NKG2D ligands, suggesting a mechanism where the drug alters the metabolic state of the cell, which in turn is interpreted as a stress signal leading to enhanced immunogenicity. biomedres.usbiomedres.us Additionally, some findings report that the compound contributes to the protection of cells from oxidative stress and stimulates host-cell RNA synthesis, further pointing to its role in modulating fundamental cellular processes. frontiersin.orgviruxan.com

Effects on Autophagy, Apoptosis, or Necroptosis Pathways

This compound is a component of the synthetic complex inosine pranobex, which has been investigated for its immunomodulatory and antiviral activities. mdpi.comnih.gov Research into the direct effects of this compound on cellular degradation and death pathways such as autophagy, apoptosis, and necroptosis is often in the context of its combination with inosine.

Recent studies have begun to shed light on the role of inosine and related compounds in cellular maintenance processes. For instance, research has indicated that the NAD+ precursor nicotinamide (B372718) riboside (NR) can suppress the production of interferon-β and activate autophagy in myeloid cells, a process that appears to be at least partially mediated by inosine signaling. nih.gov This suggests a potential, indirect role for this compound as part of the inosine pranobex complex in modulating autophagy. nih.govresearchgate.net Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation can have significant implications for cell health and disease. Some viruses are known to manipulate the host's autophagy machinery for their own replication, and compounds that modulate this pathway are of scientific interest. openacessjournal.com

While the immunomodulatory effects of inosine pranobex, which includes this compound, are well-documented, including the promotion of T-regulatory (Treg) cell development, its specific interactions with apoptosis and necroptosis pathways are not as clearly defined in the available literature. researchgate.net

Modulation of Oxidative Stress Responses

This compound, primarily as a constituent of the inosine pranobex complex, has been associated with the modulation of oxidative stress. patsnap.comguidechem.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects through neutralization by antioxidants. This imbalance can lead to cellular damage and is implicated in various pathological conditions. patsnap.comhealthrising.org

The inosine component of the complex is known to have antioxidant properties, which may be mediated by its metabolite, uric acid, a potent natural antioxidant. nih.govmdpi.comekb.eg Studies have shown that inosine can reduce neuroinflammation and oxidative stress. nih.gov In experimental models, inosine treatment has been linked to increased serum levels of uric acid, which contributes significantly to the total antioxidant capacity of plasma. nih.govmdpi.com Therefore, the therapeutic effects of inosine pranobex in conditions associated with inflammation and cellular damage may be partly attributable to the antioxidant action of its inosine-derived metabolites. ekb.eg

The beneficial functions of inosine, and by extension the complex it forms with this compound, are thought to be mediated through the regulation of oxidative stress and inflammatory responses. nih.gov It is prescribed in certain cases of nerve injury and inflammation, partly due to its antioxidant functions. mdpi.com

Research Findings on the Biological Interactions of Inosine Pranobex (containing this compound)

Biological ProcessKey FindingsReferences
Autophagy The NAD+ precursor nicotinamide riboside (NR) has been shown to activate autophagy in myeloid cells through a mechanism that is at least partially mediated by inosine signaling. nih.govresearchgate.net
Oxidative Stress Inosine pranobex reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. patsnap.com
Oxidative Stress Inosine, a key component, can increase serum levels of uric acid, a potent natural antioxidant. nih.govmdpi.com
Oxidative Stress The beneficial effects of inosine are thought to be mediated through the modulation of oxidative stress and inflammatory responses. nih.gov
Oxidative Stress Inosine has been shown to reduce neuroinflammation and oxidative stress in animal models. nih.gov

Advanced Analytical and Computational Research Methodologies Applied to Dimepranol Acedoben

Application of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by Dimepranol acedoben. nih.govresearchgate.net These high-throughput methods are instrumental in generating a comprehensive biological profile of the drug's effects, moving beyond single-pathway analysis to a systems biology perspective. nih.govfrontiersin.org By integrating data from these different "omic" levels, researchers can construct a more complete picture of the drug's influence on cellular networks and phenotypes. frontiersin.org

Genomics and Epigenomics in Understanding Transcriptional Regulation

Genomics and epigenomics are pivotal in understanding how this compound regulates gene expression at the transcriptional level. The compound is known to modulate the immune system by enhancing T-lymphocyte proliferation, maturation, and differentiation, as well as increasing the production of pro-inflammatory cytokines like IL-2 and IFN-γ. wikipedia.orgpatsnap.comresearchgate.net

Genomic studies can identify specific genes and genetic pathways that are activated or suppressed by the drug, leading to these immunomodulatory effects. For instance, analyzing the transcriptome of immune cells treated with this compound can reveal upregulated genes associated with T-cell activation and cytokine signaling. Furthermore, epigenomic analysis can uncover modifications, such as changes in DNA methylation or histone acetylation, that may precede and control these changes in gene expression. This provides insight into the primary mechanisms that initiate the drug's therapeutic actions, including its potential to restore depressed T-lymphocyte function. nih.gov

Metabolomics and Lipidomics for Cellular Metabolic Fingerprinting

Metabolomics and lipidomics are powerful tools for capturing the metabolic fingerprint of a biological system, providing a real-time snapshot of cellular physiology. nih.govhumanjournals.com Metabolic fingerprinting is an unbiased approach used to classify samples based on patterns of metabolites that change in response to a stimulus, such as drug administration. humanjournals.comresearchgate.net

In the context of this compound, these technologies can elucidate how the compound and its metabolites influence cellular metabolic pathways. It is known that this compound is rapidly metabolized, with uric acid being a major metabolite. mims.com Metabolomic analysis can track the kinetics of this process and identify other downstream metabolic alterations. nih.gov Given that viral infections and immune activation are associated with significant shifts in cellular metabolism, lipidomics and metabolomics can provide crucial insights into how this compound modulates the metabolic landscape of immune cells to support its antiviral and immunomodulatory functions. ufl.edu

High-Throughput Screening (HTS) and Phenotypic Screening for Analog Discovery

High-throughput screening (HTS) and phenotypic screening are essential strategies in modern drug discovery for identifying new chemical entities with desired biological activity. biorxiv.orgnih.gov

High-Throughput Screening (HTS) involves the automated testing of large libraries of compounds against a specific molecular target.

Phenotypic Screening , in contrast, identifies compounds that induce a desired change in cellular or organismal phenotype, often without prior knowledge of the specific target. biorxiv.orgnih.gov

These approaches could be instrumental in the discovery of this compound analogs. By designing assays that measure key aspects of its activity, such as cytokine release or enhancement of natural killer (NK) cell function, HTS could rapidly identify novel compounds from vast chemical libraries that mimic or improve upon the drug's effects. Phenotypic screening, using advanced cell models and high-content imaging, could uncover novel scaffolds that produce a similar antifibrotic or immunomodulatory profile, potentially with improved properties. nih.gov

Development of Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental for investigating the mechanism of action of therapeutic compounds in a biologically relevant context. precisionformedicine.comnuvisan.com For this compound, such assays have been crucial in defining its effects on various immune cell populations.

A notable study utilized in vitro pre-screening of peripheral blood mononuclear cells (PBMCs) from healthy volunteers to gauge their response to the drug. bham.ac.uknih.gov The assays involved stimulating the cells with Phytohaemagglutinin (PHA) and measuring the resulting changes in the percentages of specific lymphocyte subsets. bham.ac.ukresearchgate.net This approach not only helped in selecting responsive individuals for a subsequent clinical trial but also provided direct evidence of the drug's impact on regulatory T cells (Tregs) and NK-T cells (NKT) in a controlled laboratory setting. bham.ac.uknih.govbirmingham.ac.uk The outstanding finding from the subsequent in vivo administration was a significant and sustained increase in the percentage of Natural Killer (NK) cells. researchgate.netbirmingham.ac.uk

Table 1: In Vitro Cell-Based Assay Findings for this compound bham.ac.uk
Lymphocyte SubsetObserved In Vitro Effect in PHA-Stimulated PBMCsSignificance
Regulatory T cells (Tregs)Universal increase in percentage across 27 volunteersPrimary inclusion criterion for clinical trial selection
NK-T cells (CD3+CD56+)Increased proportion in 18 of 27 volunteersSecondary inclusion criterion for clinical trial selection
Natural Killer (NK) cellsNot substantively or reproducibly impacted in vitroContrasts with significant in vivo increase, highlighting differences between assay conditions and systemic effects

Virtual Screening Techniques for Identifying Novel Scaffolds

Virtual screening is a computational method used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. nih.govslideshare.net This approach significantly reduces the time and cost associated with the initial phases of drug discovery. nih.gov Virtual screening can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Virtual Screening: This method relies on the 3D structure of the target protein. Compounds are computationally "docked" into the binding site to predict their binding affinity. slideshare.netfrontiersin.org

Ligand-Based Virtual Screening: When the target structure is unknown, this method uses the structure of a known active ligand (like this compound) to create a pharmacophore model, which defines the essential features required for biological activity. slideshare.netnih.gov This model is then used to find other molecules with similar features. frontiersin.org

For this compound, virtual screening could be applied to discover novel scaffolds that engage with its biological targets. By generating a pharmacophore model from the acedoben and dimepranol components, researchers could screen databases like ZINC to find new molecules that fit the model and may possess similar immunomodulatory properties. frontiersin.orgfrontiersin.org These computational "hits" can then be prioritized for experimental testing. mdpi.comf1000research.com

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Understanding where a drug localizes within a cell is crucial for deciphering its mechanism of action. Advanced imaging techniques, such as super-resolution microscopy and multiplexed ion beam imaging, allow for the visualization of molecules at the subcellular and even nanoscale level. nih.govazolifesciences.com

High-definition multiplex ion beam imaging (HD-MIBI), for example, can determine the precise subcellular locations of multiple small molecules and proteins simultaneously, with resolutions down to ~30 nm. nih.gov While specific studies applying such techniques to this compound are not yet prevalent, their potential is significant. One hypothesis for the drug's antiviral action is that its inosine (B1671953) component directly acts on ribosomes, favoring cellular RNA synthesis over viral RNA. wikipedia.org Advanced imaging could potentially be used to test this hypothesis by visualizing the colocalization of the drug's components with ribosomes within infected cells. biorxiv.org These methods could provide unprecedented detail on the drug's journey within the cell and its interactions with specific organelles and molecular machinery, offering direct visual evidence to support or refine existing mechanistic models. nih.govnih.gov

Confocal Microscopy and Super-Resolution Imaging of Intracellular Targets

Confocal microscopy, with its ability to generate high-resolution, three-dimensional images by eliminating out-of-focus light, is a powerful tool for investigating the subcellular localization of this compound's targets. immunology.orgnih.govoxinst.comyoutube.com Super-resolution techniques, such as Stimulated Emission Depletion (STED) microscopy, further break the diffraction limit of light, enabling visualization of molecular interactions at the nanoscale. sciencedaily.comnih.gov These methodologies could be pivotal in understanding how this compound modulates immune cell function.

Given that this compound is known to enhance the activity of T-lymphocytes and Natural Killer (NK) cells, these imaging techniques could be employed to visualize the compound's impact on the immunological synapse. nih.govspringernature.comnih.gov For instance, researchers could use fluorescently labeled antibodies to track the recruitment of key signaling molecules and receptors to the synapse in the presence of the compound.

One hypothetical application would be to investigate the effect of this compound on the polarization of cytotoxic granules in NK cells towards a target cell. sciencedaily.comnih.gov Using super-resolution microscopy, the nanoscale organization of proteins within the immunological synapse of NK cells could be mapped, revealing changes in the clustering of activating receptors and adhesion molecules upon treatment with the compound. nih.govresearchgate.net

Another potential area of investigation is the compound's proposed interaction with ribosomes. While direct visualization of a small molecule like this compound on ribosomes is challenging, fluorescently tagged ribosomal proteins or RNA could be used in conjunction with super-resolution microscopy to observe any structural or conformational changes in ribosomes within cells treated with the compound.

Hypothetical Research Findings on this compound's Intracellular Targets Using Advanced Microscopy

Cell TypeImaging TechniquePotential Intracellular TargetHypothetical ObservationPotential Implication
Natural Killer (NK) CellSTED MicroscopyImmunological SynapseIncreased clustering of activating receptor NKG2D and adhesion molecule LFA-1 at the synaptic interface.Enhanced NK cell recognition and binding to target cells.
CD8+ T-LymphocyteConfocal MicroscopyCytoskeletonAccelerated polarization of the microtubule-organizing center (MTOC) towards the immunological synapse.More efficient delivery of cytotoxic granules to infected cells.
Virus-Infected Epithelial CelldSTORM (direct Stochastic Optical Reconstruction Microscopy)RibosomesAlterations in the spatial distribution of ribosomal subunits, suggesting a modulation of translation initiation sites.Interference with viral protein synthesis.

Live-Cell Imaging for Dynamics of Cellular Processes

Live-cell imaging allows for the real-time observation of dynamic cellular events, providing crucial insights into the functional consequences of drug treatment. nih.gov This methodology would be invaluable in dissecting the temporal effects of this compound on immune cell behavior and viral replication.

A key application of live-cell imaging would be to monitor the kinetics of immune cell activation. For example, T-lymphocytes or NK cells could be loaded with calcium-sensitive fluorescent dyes to visualize the intracellular calcium fluxes that are critical for their activation, in the presence and absence of this compound. The motility and cytotoxic activity of individual immune cells co-cultured with target cells could also be tracked over time.

Furthermore, the antiviral properties of this compound could be investigated by tracking the replication cycle of fluorescently-tagged viruses within host cells. nih.govresearchgate.netpnas.orgnih.gov Researchers could monitor viral entry, trafficking of viral components, and the assembly of new virions in real-time to pinpoint the specific stage of the viral life cycle that is inhibited by the compound.

Live-cell imaging could also be employed to study the dynamics of ribosomes in response to this compound. nih.govnih.govspringernature.comresearchgate.net By using reporter systems where ribosomal frameshifting leads to the expression of a fluorescent protein, it would be possible to quantify the compound's effect on translational fidelity, a process that could be crucial for its antiviral activity. nih.govnih.gov

Hypothetical Research Findings on Cellular Dynamics with this compound Using Live-Cell Imaging

Cellular ProcessCell Type(s)Live-Cell Imaging ApproachParameter MeasuredHypothetical Result with this compound
NK Cell CytotoxicityNK cells and target cancer cellsTime-lapse fluorescence microscopy of caspase-3 activation in target cells.Time to induce apoptosis in target cells.Significant reduction in the time required for NK cells to kill target cells.
Viral Protein SynthesisInfluenza A virus-infected A549 cellsTracking of GFP-tagged viral NS1 protein.Rate of accumulation of viral protein in the nucleus.Decreased rate of nuclear accumulation of NS1, indicating inhibition of viral protein expression.
T-Cell Motility and ActivationCD4+ T-lymphocytes and antigen-presenting cells (APCs)Tracking of T-cell movement and measurement of intracellular Ca2+ with Fura-2 AM.T-cell velocity and frequency/amplitude of Ca2+ oscillations upon APC contact.Increased T-cell scanning behavior and more sustained intracellular calcium signaling.

Future Research Directions and Unexplored Academic Avenues for Dimepranol Acedoben

Synthetic Biology and Nanotechnology Approaches in Research

The integration of synthetic biology and nanotechnology offers innovative strategies for both understanding and delivering Dimepranol acedoben.

Genetic engineering tools, such as CRISPR-Cas9, can be instrumental in creating precise cellular models to dissect the specific pathways targeted by this compound nih.govnih.gov.

Isogenic Cell Lines: Developing isogenic cell lines with specific genetic modifications (e.g., knockouts or knock-ins of key immune signaling molecules or viral receptors) can help elucidate the direct targets and downstream effects of IAD. These models allow for the isolation of specific biological processes influenced by the compound atcc.org.

Reporter Cell Lines: Engineering cell lines to express reporter genes (e.g., fluorescent proteins) under the control of promoters activated by specific cellular pathways affected by IAD can provide a quantifiable readout of the compound's activity. This enables high-throughput screening and mechanistic studies.

Engineered Immune Cells: Modifying immune cells to overexpress or underexpress specific receptors or signaling molecules can help pinpoint the cellular components most responsive to IAD, aiding in the understanding of its immunomodulatory mechanisms.

Nanotechnology provides advanced platforms for the targeted delivery of this compound or related research probes, enhancing their efficacy and enabling precise studies within biological systems nih.govresearchgate.netnih.govopenmedscience.comdovepress.combiomedpharmajournal.org.

Targeted Nanoparticle Delivery: Encapsulating IAD within nanoparticles functionalized with specific ligands (e.g., antibodies or peptides) can facilitate targeted delivery to particular cell types or tissues, such as immune cells or virus-infected sites. This approach can improve drug concentration at the target site and reduce systemic exposure researchgate.netnih.govdovepress.combiomedpharmajournal.org. For example, carbon nanotubes have been explored for delivering isoprinosine (B140449) (IAD) to enhance antiviral effects researchgate.net.

Controlled Release Formulations: Developing nanoparticles that allow for the sustained or triggered release of IAD can optimize its therapeutic window and duration of action. This can be achieved through various nanoparticle designs responsive to specific physiological cues.

Nanoparticle-Based Imaging Probes: Synthesizing nanoparticles loaded with imaging agents and IAD can allow for simultaneous visualization of drug distribution and biological response. This dual functionality would provide invaluable data for understanding pharmacokinetics and pharmacodynamics in real-time within preclinical models.

Q & A

Q. How is the solubility of Dimepranol acedoben characterized in different physiological pH conditions, and what implications does this have for oral bioavailability?

this compound (IAD) exhibits pH-dependent solubility, with poor solubility in acidic media (pH 4.5–6.8) at 37°C, requiring >900 mL solvent to dissolve a 1000 mg dose . This poses challenges for oral bioavailability, necessitating formulation strategies like wet granulation to enhance dissolution. Researchers should replicate physiologically relevant pH conditions (e.g., gastric vs. intestinal media) during preformulation studies and use compendial dissolution apparatus (e.g., USP Type II) to assess solubility thresholds .

Q. What formulation strategies are effective in overcoming the poor compression properties of this compound for high-dose tablet production?

Wet granulation with binders such as Povidone K-30 (3–5% w/w) and disintegrants like wheat starch (10% w/w) improves compressibility and ensures tablet hardness >50 N. Optimal lubricants include glycerol dibehenate (3.08% w/w), which minimizes sticking without delaying disintegration. Granules should be dried at ≤50°C to maintain stability, with residual moisture controlled to 1.5–3.5% .

Q. What validated analytical methods are recommended for quantifying this compound in tablet formulations?

Two methods are widely used:

  • TLC-densitometry : Validated for specificity and linearity (R² >0.99) over 50–500 µg/spot .
  • HPLC : Offers higher precision for dissolution testing, with mobile phases combining phosphate buffer and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate . Researchers should cross-validate methods against pharmacopeial standards to ensure batch-to-batch consistency.

Advanced Research Questions

Q. How does this compound modulate cytokine profiles in immunosuppressed models, and what experimental designs are optimal for isolating its immunomodulatory effects?

IAD enhances pro-inflammatory cytokines (e.g., IL-2, IFN-γ) and NK cell activity via T-cell proliferation . To isolate effects, use murine models with induced immunosuppression (e.g., cyclophosphamide-treated) and measure cytokine levels using multiplex assays. Include controls for baseline immune status and co-administer viral antigens (e.g., influenza HA protein) to assess adjuvant-like activity .

Q. What contradictions exist in the reported immune response outcomes of this compound, and how can researchers control for confounding variables in preclinical models?

Discrepancies arise in its anti-inflammatory vs. pro-inflammatory roles: IAD suppresses TNF-α in some models but amplifies IL-1β in NLRP3-activated macrophages . To address this, standardize infection timelines (e.g., acute vs. chronic viral exposure) and use knockout models (e.g., A2A receptor-deficient mice) to dissect adenosine-mediated pathways .

Q. What methodologies are critical for assessing the dual antiviral and immunomodulatory mechanisms of this compound in co-infected animal models?

Employ co-infection models (e.g., influenza + bacterial pneumonia) to evaluate viral load reduction (via RT-qPCR) and immune cell recruitment (flow cytometry for CD8+/NK cells). Use dose-ranging studies (50–200 mg/kg/day) to differentiate antiviral EC₅₀ from immunomodulatory thresholds. Include pharmacokinetic sampling to correlate plasma levels with efficacy .

Q. Methodological Recommendations

  • For dissolution testing : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
  • In immune studies : Combine flow cytometry with ELISpot assays to quantify antigen-specific T-cell responses .
  • For resolving data contradictions : Apply systems pharmacology models to integrate transcriptomic and metabolomic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.